1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
Overview
Description
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . It is also suggested that it may target the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane .
Mode of Action
The mode of action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . When targeting ANT, it acts as a hexokinase (HK) inducer and induces a conformational change in the ANT, leading to mitochondrial channel formation .
Biochemical Pathways
Its antiseptic properties suggest that it may interfere with the metabolic processes of bacteria and viruses, thereby inhibiting their growth and replication .
Pharmacokinetics
It is known that it is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
The result of the action of this compound is the elimination of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of these infections, such as sore throat .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its antiseptic activity . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZKXAKTSOBSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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